Meldonium

描述

Historical Context and Development of Mildronate

Mildronate was first synthesized in 1970 at the Latvian Institute of Organic Synthesis by a team of researchers led by Ivars Kalviņš. wikipedia.orgwikipedia.org Its initial development was aimed at creating a growth-promoting agent for livestock and poultry. mdpi.comwileymicrositebuilder.comproquest.com However, researchers quickly recognized its cardioprotective properties. mdpi.com This led to its approval for human use in the late 1980s as an anti-ischemic medication. wikipedia.orgmdpi.com Primarily distributed in Eastern Europe, Mildronate is manufactured by the Latvian pharmaceutical company Grindeks and other generic producers. wikipedia.orgacs.org

Scope of Academic Inquiry into Mildronate

The academic inquiry into Mildronate is broad, focusing on its influence on energy metabolism. The compound is a structural analogue of carnitine and functions as a metabolic modulator. frontiersin.orgnih.gov Its primary mechanism involves inhibiting γ-butyrobetaine hydroxylase, an enzyme crucial for the biosynthesis of L-carnitine. frontiersin.orgresearchgate.net By reducing L-carnitine levels, Mildronate inhibits the transport of long-chain fatty acids into the mitochondria, subsequently reducing fatty acid beta-oxidation. ontosight.aimdpi.comresearchgate.net This metabolic shift can enhance glucose utilization for energy production, particularly under ischemic or hypoxic conditions, which require less oxygen. wileymicrositebuilder.comnih.govresearchgate.net

Research has explored Mildronate's effects in various contexts, including:

Cardiovascular diseases: Studies have investigated its anti-ischemic and cardioprotective effects in conditions such as angina pectoris, chronic heart failure, and myocardial infarction. wikipedia.orgproquest.comresearchgate.netnih.gov

Neurological disorders: Academic inquiry extends to its potential neuroprotective properties and applications in conditions like brain circulation disorders, stroke, and neurodegenerative diseases. wikipedia.orgmdpi.comnih.govresearchgate.net

Metabolic conditions: Research has also examined its impact on metabolic syndromes and diabetes. wileymicrositebuilder.comfrontiersin.org

Physical performance: Although controversial and linked to its prohibition by the World Anti-Doping Agency (WADA), academic studies have explored its potential to improve physical capacity and exercise tolerance, particularly in the context of ischemia. proquest.comnih.govjordantimes.com

Current Research Landscape and Future Directions

The current research landscape for Mildronate continues to investigate its mechanisms and potential therapeutic applications. Studies are delving deeper into its effects on mitochondrial function, oxidative stress, and inflammation. researchgate.netnih.gov For instance, research has highlighted Mildronate's ability to improve mitochondrial dysfunction in models of Huntington's disease and its potential in mitigating hypoxia-induced lung injury by regulating glycolysis. mdpi.comfrontiersin.orgnih.gov

Future research directions include further exploration of its potential in neurological disorders such as Parkinson's disease, diabetic neuropathies, stroke, chronic fatigue syndrome, and conditions involving cognitive impairment. mdpi.com The potential use of Mildronate in treating substance use disorders, particularly alcohol use disorder, is also being explored in preclinical studies. mdpi.com Additionally, research is ongoing to understand the mechanism by which Mildronate might ameliorate aerobic oxidation in the tricarboxylic acid cycle to meet ATP demand in extreme environments. frontiersin.orgnih.gov The impact of long-term Mildronate treatment on the gut microbiome and its potential link to anti-inflammatory effects is another area of ongoing investigation. researchgate.net

Data from market research reports indicate a growing interest in the Mildronate market, driven by its role in pharmaceuticals, sports medicine, and healthcare, suggesting continued research and development in the coming years. a2zmarketresearch.comcognitivemarketresearch.commarketresearchintellect.com

Here is a table summarizing some research findings:

| Research Area | Key Findings (Examples) | Source |

| Cardiovascular Effects | Efficacy in treating angina pectoris and chronic heart failure; reduces myocardial infarct size in animal models. nih.gov | nih.gov |

| Neuroprotective Effects | Potential in brain circulation disorders, stroke, and neurodegenerative diseases; improves mitochondrial function. nih.gov | mdpi.comresearchgate.netnih.gov |

| Metabolic Modulation | Inhibits L-carnitine synthesis, shifts energy metabolism towards glucose utilization. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |

| Hypoxia-Induced Injury | Ameliorates lung injury and oxidative stress by regulating glycolysis. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Substance Use Disorders | Preliminary preclinical studies suggest potential in alcohol use disorder. mdpi.com | mdpi.com |

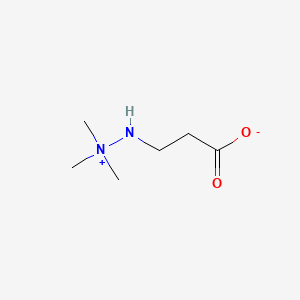

Structure

3D Structure

属性

IUPAC Name |

3-[(trimethylazaniumyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQYTCFVWZSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997497 | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76144-81-5 | |

| Record name | Meldonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76144-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldonium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trimethyldiazaniumyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Mechanisms of Action of Mildronate

Modulation of Carnitine Homeostasis

Carnitine plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production britannica.comresearchgate.net. Mildronate significantly impacts carnitine levels and function within the body nih.govresearchgate.net.

Inhibition of Gamma-Butyrobetaine Hydroxylase (GBBH)

A primary mechanism by which Mildronate affects carnitine homeostasis is the inhibition of gamma-butyrobetaine hydroxylase (GBBH), also known as gamma-butyrobetaine dioxygenase (BBOX) wikipedia.orgbritannica.commdpi.comwikipedia.org. GBBH is the enzyme that catalyzes the final step in the endogenous biosynthesis of L-carnitine, converting gamma-butyrobetaine (GBB) into L-carnitine britannica.comwikipedia.org.

Mildronate is a structural analogue of GBB and acts as a competitive inhibitor of GBBH wikipedia.orgbritannica.comwikipedia.org. This competitive binding prevents GBB from being hydroxylated into carnitine, thereby reducing the de novo synthesis of carnitine wikipedia.orgresearchgate.net. Studies have shown that Mildronate treatment leads to a decrease in L-carnitine concentrations and a concomitant increase in GBB levels in various tissues, including the heart and liver plos.orgnih.govresearchgate.net. For instance, administration of Mildronate (100 mg/kg daily for 14 days) in rats induced a 69% decrease in L-carnitine concentration and a 6-fold increase in GBB concentration in heart tissue nih.gov.

Mildronate has been identified as a relatively weak inhibitor/competitive substrate of isolated BBOX in vitro, with a reported IC50 value of 62 μM acs.orgwikidoc.org. The crystal structure of Mildronate in complex with GBBH suggests it binds to the same substrate pocket as GBB wikipedia.org.

Effects on Carnitine Transport and Biosynthesis

Beyond inhibiting GBBH, Mildronate also affects carnitine transport tandfonline.com. It has been shown to inhibit the organic cation/carnitine transporter type 2 (OCTN2), which is involved in the reabsorption of carnitine in the kidneys and its transport into cells nih.govtandfonline.comresearchgate.net. This inhibition of OCTN2 contributes to the reduction of tissue carnitine content and can lead to increased elimination of carnitine through urine researchgate.netmdpi.comresearchgate.net.

While Mildronate primarily inhibits the final step of carnitine biosynthesis via GBBH, some studies suggest it may also influence other aspects of carnitine metabolism. However, the most significant impact on carnitine levels is attributed to the combined effect of reduced synthesis and altered transport nih.govresearchgate.net.

Studies in healthy volunteers treated with Mildronate (500 mg twice a day for 4 weeks) demonstrated a significant decrease in plasma L-carnitine concentrations researchgate.netresearchgate.net. One study reported an average 18% decrease in plasma L-carnitine concentration and a 3-fold increase in urine concentration after four weeks of therapy researchgate.net.

Impact on Fatty Acid Beta-Oxidation

The reduction in L-carnitine levels due to Mildronate's actions directly impacts fatty acid beta-oxidation, the process by which fatty acids are broken down in the mitochondria to produce energy wikipedia.orgbritannica.compatsnap.com. Carnitine is essential for transporting long-chain fatty acids across the mitochondrial membrane via the carnitine shuttle system, which involves carnitine palmitoyltransferase I (CPT I) and carnitine-acylcarnitine translocase (CACT) plos.org.

By decreasing intracellular carnitine concentrations, Mildronate limits the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their beta-oxidation wikipedia.orgpatsnap.comfrontiersin.org. This inhibition is particularly relevant under ischemic conditions where oxygen supply is limited, as fatty acid oxidation is a highly oxygen-consuming process wikipedia.orgbritannica.com. Reducing fatty acid oxidation helps prevent the accumulation of cytotoxic intermediate products, such as long-chain acylcarnitines and acyl-CoA derivatives, which can accumulate in ischemic tissues and cause cellular damage wikipedia.orgpatsnap.commdpi.com.

While Mildronate primarily affects long-chain fatty acid oxidation, it does not significantly influence the metabolism of short-chain fatty acids researchgate.net. Some research also suggests that Mildronate may have a mild inhibitory effect on carnitine acetyltransferase (CrAT), an enzyme involved in the shuttling of acetyl groups, which could further contribute to the regulation of mitochondrial metabolism tandfonline.comwikidoc.org. Studies have shown that Mildronate inhibits CrAT in a competitive manner with a Ki of 1.6 mM tandfonline.comwikidoc.org.

Data from animal studies illustrate the impact of Mildronate on fatty acid oxidation. In zebrafish, Mildronate treatment significantly decreased hepatic carnitine concentrations and reduced the efficiency of liver mitochondrial beta-oxidation frontiersin.org. This was accompanied by increased liver triglyceride concentrations frontiersin.org.

Metabolic Reprogramming and Energy Metabolism Shift

The inhibition of fatty acid beta-oxidation by Mildronate leads to a shift in cellular energy metabolism, favoring the utilization of glucose for ATP production britannica.commdpi.compatsnap.commdpi.com. This metabolic reprogramming is particularly advantageous under conditions of oxygen deficiency wikipedia.orgbritannica.com.

Enhanced Glucose Oxidation and Glycolysis

With reduced fatty acid entry into the mitochondria, cells compensate by increasing the uptake and oxidation of glucose patsnap.comfrontiersin.orgmdpi.com. Glucose metabolism through glycolysis and subsequent oxidative phosphorylation is more oxygen-efficient than fatty acid oxidation, meaning it can generate more ATP per molecule of oxygen consumed britannica.compatsnap.com.

Mildronate treatment has been shown to facilitate glycolysis and enhance glucose oxidation wikipedia.orgfrontiersin.org. In experimental models, Mildronate increased glucose metabolism rate and upregulated the expression of genes related to glucose uptake and glycolysis frontiersin.orgnih.gov. This metabolic shift helps to maintain energy production in tissues experiencing ischemia wikipedia.orgbritannica.com.

Studies in Zucker rats demonstrated that Mildronate treatment stimulated glucose metabolism and reduced lactate (B86563) concentration, suggesting enhanced anaerobic oxidation of glucose rsu.lv. This indicates that Mildronate can promote glucose utilization through both aerobic and anaerobic pathways rsu.lv.

ATP Generation Efficiency

By shifting energy production from fatty acid oxidation to glucose oxidation and glycolysis, Mildronate enhances the efficiency of ATP generation, especially in environments with limited oxygen britannica.compatsnap.com. This is because glucose requires less oxygen to produce a comparable amount of ATP compared to fatty acids britannica.commdpi.com.

Under ischemic conditions, where oxygen supply is compromised, the ability to generate ATP efficiently is crucial for cell survival wikipedia.orgbritannica.com. The metabolic reprogramming induced by Mildronate helps to optimize energy production under these stressful conditions, contributing to its cardioprotective and anti-ischemic effects wikipedia.orgopenidea.uz.

While the exact increase in ATP generation efficiency can vary depending on the tissue type and metabolic state, the fundamental principle is that the shift towards glucose metabolism allows for more ATP to be produced per unit of oxygen, thereby helping to restore the balance between oxygen supply and demand britannica.commildronate.com.

Nitric Oxide (NO) Production Modulation

Mildronate's effects are suggested to be mediated, in part, by the stimulation of nitric oxide production in the vascular endothelium. nih.govnih.govncats.iosilae.itresearchgate.netopenidea.uz This mechanism is considered an alternative or complementary pathway to its primary effect on carnitine metabolism, particularly in the central nervous system where fatty acid utilization as fuel is less prominent. nih.govnih.gov

Experimental studies indicate that the administration of mildronate leads to an increase in the concentration of gamma-butyrobetaine (GBB) esters. nih.govsilae.itmdpi.com This occurs because mildronate inhibits the hydroxylation of GBB to L-carnitine. silae.itmdpi.com The accumulation of GBB and its esters is hypothesized to play a role in the NO-dependent actions of mildronate. nih.govsilae.itresearchgate.net GBB methyl and ethyl esters have been identified as potent vasodilators in an endothelium- and NOS-dependent manner. researchgate.net

The accumulated gamma-butyrobetaine esters are thought to bind to specific receptors, including m-acetylcholine receptors, which can provoke an increase in nitric oxide synthase (NOS) activity and enhance NO production. nih.govsilae.itmdpi.com Cholinomimetic GBB esters can activate endothelial NOS (eNOS) through acetylcholine (B1216132) receptors on endothelial cells. researchgate.net Increased eNOS activity subsequently leads to higher NO levels, contributing to vasodilation. researchgate.net Studies have shown that mildronate can increase the expression of eNOS. researchgate.netpreprints.org For instance, in experimental rats after a course of administration, mildronate increased the expression of eNOS in the blood. researchgate.netpreprints.org

Role of Gamma-Butyrobetaine Esters

Interactions with Mitochondrial Functionality

Mildronate demonstrates protective effects on mitochondrial function, particularly under conditions of stress such as ischemia, hypoxia, and oxidative stress. researchgate.neteco-vector.comresearchgate.netnih.govcore.ac.uk Its influence on mitochondria is linked to its primary mechanism of inhibiting fatty acid oxidation and promoting glucose utilization, which is more oxygen-efficient. ncats.iowikipedia.orgresearchgate.netsilae.itnih.gov

Research suggests that mildronate can impact mitochondrial DNA (mtDNA). In some studies, mildronate treatment reduced the amount of LPS-induced mtDNA damage in the testis, which can serve as a marker of oxidative stress. mdpi.com However, other studies on traumatic brain injury models found that while L-carnitine protected against mtDNA depletion, mildronate did not show a positive impact on the integrity or copy number of mtDNA in that specific context. mdpi.comresearchgate.netnih.gov In aged mice, mildronate was shown to reduce the extent of mtDNA damage in the hippocampus and decrease the concentration of diene conjugates. nih.gov Both mildronate and L-carnitine have been shown to upregulate the expression of genes involved in mitochondrial quality control. nih.gov

Data on mtDNA damage levels in a traumatic brain injury model:

| Group | mtDNA Damage Level (% compared to control) | Statistical Significance (vs. control) |

| Control | 100 | - |

| Craniotomy | +26% | p < 0.05 |

| TBI | +35% | p < 0.001 |

| TBI + Mildronate | +30% | p < 0.01 |

| TBI + L-carnitine | +35% | p < 0.001 |

Note: Data derived from a study on traumatic brain injury mdpi.com.

Mildronate has been found to protect against dysfunction of mitochondrial complex I. core.ac.ukresearchgate.netnih.gov Studies in isolated rat liver mitochondria demonstrated that mildronate protected against azidothymidine (AZT)-induced damage predominantly at the level of complex I. core.ac.uk This protection involved reducing hydrogen peroxide generation. core.ac.uk Mildronate's ability to protect mitochondrial complex I is considered a potential key strategy in limiting mitochondrial damage and ensuring cellular survival, particularly as defects in complex I are implicated in various pathologies. nih.gov

Mildronate exhibits antioxidant properties and can protect against oxidative stress. researchgate.neteco-vector.comnih.govmdpi.comresearchgate.net It has been shown to reduce oxidative stress markers in various tissues. nih.govmdpi.com For example, mildronate treatment reduced oxidative stress in the hearts of mice subjected to exhaustive physical exercise, likely by inhibiting fatty acid transport to mitochondria and increasing glucose oxidation. nih.gov It can decrease the concentration of diene conjugates, a marker of oxidative stress. nih.govnih.gov Mildronate's antioxidant effect may also be linked to its influence on the expression of antioxidant enzymes. mdpi.com Studies have shown that mildronate can prevent the decrease in Sod2 gene expression, which is critical for scavenging superoxide (B77818) radicals within the mitochondrial matrix. mdpi.com

Table summarizing observed effects related to oxidative stress:

| Condition | Tissue | Mildronate Effect on Oxidative Stress Markers | Supporting Evidence |

| Exhaustive Physical Exercise | Heart | Reduced oxidative stress, decreased diene conjugates level nih.gov | Inhibition of fatty acid transport, increased glucose oxidation nih.gov |

| LPS-induced inflammation | Testis | Reduced mtDNA damage mdpi.com | mtDNA damage as a marker of oxidative stress mdpi.com |

| LPS-induced inflammation | Gut | Decreased mtDNA damage mdpi.com | Prevention of decreased Sod2 gene expression mdpi.com |

| Aging | Hippocampus | Reduced mtDNA damage, decreased diene conjugates concentration nih.gov | Nrf2-independent mechanism suggested nih.gov |

| AZT-induced toxicity | Mitochondria | Reduced hydrogen peroxide generation core.ac.uk | Protection of Complex I core.ac.uk |

Note: Data compiled from various studies nih.govcore.ac.ukmdpi.comnih.gov.

Enzyme-Specific Interactions

Carnitine Acetyltransferase (CrAT) Inhibition

Carnitine acetyltransferase (CrAT; EC 2.3.1.7) is an enzyme that catalyzes the reversible transfer of acetyl groups between acetyl-coenzyme A (acetyl-CoA) and L-carnitine. tandfonline.comnih.gov This reaction plays a role in regulating the cellular pool of CoA and the availability of activated acetyl groups, which are crucial for various metabolic processes, including the oxidation of energy substrates and the synthesis of fatty acids and lipids. tandfonline.com

Studies have investigated the interaction of mildronate with CrAT using various biochemical techniques, including biochemical measurements, saturation transfer difference (STD) nuclear magnetic resonance (NMR) spectroscopy, and molecular docking. tandfonline.comnih.gov These studies indicate that mildronate inhibits CrAT in a competitive manner. tandfonline.comnih.gov The inhibition occurs through mildronate binding to the carnitine binding site on the enzyme, rather than the acetyl-CoA binding site. tandfonline.comnih.gov

The bound conformation of mildronate within the CrAT enzyme active site has been shown to closely resemble that of carnitine. tandfonline.comtandfonline.comresearchgate.net A key difference lies in the orientation of the trimethylammonium group, which is exposed to the solvent in the mildronate molecule when bound to CrAT. tandfonline.comtandfonline.comresearchgate.net

Research findings have provided quantitative data regarding the binding affinity and inhibitory potency of mildronate towards CrAT. The dissociation constant (Kd) of the mildronate-CrAT complex has been determined to be approximately 0.1 mM. tandfonline.comtandfonline.comresearchgate.net The inhibition constant (Ki) for mildronate against CrAT is approximately 1.6 mM (or 1.63 mM in some reports). tandfonline.comnih.govtandfonline.comresearchgate.net These values suggest that the inhibition of CrAT by mildronate occurs at pharmacologically relevant concentrations. tandfonline.comtandfonline.comresearchgate.net

The following table summarizes key data regarding the interaction of mildronate with CrAT:

| Parameter | Value (approx.) | Unit | Reference |

| Dissociation Constant (Kd) | 0.1 | mM | tandfonline.comtandfonline.comresearchgate.net |

| Inhibition Constant (Ki) | 1.6 or 1.63 | mM | tandfonline.comnih.govtandfonline.comresearchgate.net |

| Inhibition Type | Competitive | - | tandfonline.comnih.gov |

| Binding Site | Carnitine | - | tandfonline.comnih.gov |

It is important to note that while CrAT inhibition by mildronate has been demonstrated in vitro and characterized biochemically, its contribution to the in vivo effects of mildronate, particularly compared to the more prominent inhibition of carnitine biosynthesis, is an area of ongoing research. Some studies suggest that mildronate's effect on CrAT activity in vivo might be mild and may not significantly influence CrAT activity directly in living organisms, although it can indirectly impact the enzyme's function by lowering carnitine levels. rsu.lv

Therapeutic Applications and Clinical Research of Mildronate

Cardiovascular System Research

Mildronate has been extensively evaluated for its beneficial effects on the cardiovascular system, particularly in conditions associated with ischemia and heart failure. nih.govresearchgate.net

Ischemic Heart Disease and Myocardial Ischemia

Mildronate is considered efficient in the treatment of heart ischemia and its consequences. nih.govresearchgate.net Studies have investigated its role in reducing myocardial infarct size during acute myocardial ischemia. In an experimental model using Sprague Dawley rats subjected to left coronary artery occlusion and reperfusion, a 10-day treatment with mildronate (200 mg/kg/d) resulted in a smaller amount of necrosis (16 ± 2% of the left ventricle) compared to controls (22 ± 2%) (P = 0.05). nih.gov Myocardial infarct size (% of risk zone) was also significantly smaller in the mildronate-treated rats (43 ± 3%) compared to controls (57 ± 4%) (P = 0.004). nih.gov These effects were observed without significant differences in heart rate or mean arterial pressure during occlusion. nih.gov

Clinical research in patients with ischemic heart disease, including those with stable angina pectoris and postinfarction cardiosclerosis, has also been conducted. mjhs.md One study involving patients with stable effort angina pectoris found that the addition of meldonium to basic therapy led to an improvement on the ECG in the repolarization phase, indicated by a reduction in the depth of the negative "T" wave and a decrease in the number of negative "T" wave derivatives. mjhs.md Patients treated with this compound in this study also demonstrated an increase in their 6-minute walking distance, improving from 310.66 ± 24.74 meters to 476.50 ± 43.5 meters (p < 0.05) at the end of the observation period, whereas the control group showed minimal change. mjhs.md The summary coefficient of effectiveness of complex pharmacotherapy with this compound was reported to be 59.16 ± 3.31% (p < 0.001), compared to 15.55 ± 4.21% for basic therapy alone, suggesting a four-fold increase in effectiveness. mjhs.md

Chronic Heart Failure (CHF) Management

Mildronate has been investigated as part of complex therapy for chronic heart failure. saspublishers.comresearchgate.netnih.gov Studies have shown that mildronate can be an effective drug in the complex treatment of CHF patients. nih.gov In patients with CHF, mildronate as part of combination therapy has been associated with significant clinical improvement, including a reduction in the rate of angina attacks and the need for nitrates. saspublishers.com It has also shown favorable changes in cardiac structural and functional parameters. saspublishers.comresearchgate.net

Research has explored the effect of mildronate on peripheral circulation in patients with chronic heart failure. A clinical trial comparing combined treatment with lisinopril (B193118) and mildronate versus lisinopril alone in patients with CHF (NYHA I-III) due to coronary heart disease found advantages for the combined treatment. researchgate.net In the group receiving lisinopril (20 mg) and mildronate (1000 mg) daily, dyspnoea decreased in 48.7% of patients, compared to 33.3% in the lisinopril alone group (20 mg). researchgate.net The combined treatment was associated with improved quality of life, exercise capacity, and mechanisms of peripheral circulation, demonstrating an additive beneficial effect on the vasodilation capacity of magistral arteries and resistance vessels at rest and during static muscle load. researchgate.net Another study in patients with HFrEF showed that combination treatment including mildronate significantly improved ejection fraction (EF) and decreased scores on the Multidimensional Fatigue Symptom Inventory-Short Form (MFSI-SF) (P<0.0001). saspublishers.com Improvements were observed in fatigue, memory, muscle ache, and emotional states. saspublishers.com

Data from a study on the use of this compound in combination therapy for patients with heart failure in the early postinfarction period showed significant clinical improvement and favorable changes in cardiac structural and functional parameters and heart rate variability (HRV) values, which were more pronounced in patients receiving this compound. researchgate.net

Angina Pectoris

Mildronate is approved as an antianginal drug in some regions. nih.gov Clinical trials have assessed its efficacy in patients with stable angina pectoris. The "MILSS I" clinical trial, a randomized, double-blind, placebo-controlled study involving 512 patients with chronic coronary heart disease and stable angina, evaluated the effect of various doses of mildronate in combination with standard therapy on exercise tolerance. nih.govmdpi.com The primary efficacy variable was the change in exercise time in bicycle ergometry. nih.govmdpi.com Patients in the mildronate 1000 mg group showed a significant increase in mean total exercise time (35.18 ± 53.29 seconds, P=0.002) compared to the placebo group (-7.10 ± 81.78 seconds). nih.govmdpi.com Lower doses (100 mg and 300 mg) did not show a significant difference compared to placebo. nih.govmdpi.com Similar improvements were observed in secondary endpoints, such as time to the onset of angina. nih.govmdpi.com

Another study evaluating this compound in patients with coronary artery disease and concomitant arterial hypertension found that the use of this compound led to a decrease in the frequency of angina attacks and the need for nitroglycerin. eu-jr.eu After 1 and 2 months of treatment, nitroglycerin consumption decreased by 63% and 82.3%, respectively. eu-jr.eu The addition of this compound also resulted in a likely reduction in shortness of breath, palpitations, tinnitus, and headache, and a more pronounced increase in exercise tolerance compared to basic therapy alone. eu-jr.eu

Endothelial Function and Microcirculation

Research suggests that mildronate can have beneficial effects on endothelial function and microcirculation. boragurer.commjhs.mdsaspublishers.comnih.govsemanticscholar.orgtherapy-journal.ru Mildronate has shown vaso-protective effects in models of endothelial dysfunction induced by high glucose or hypertension. nih.gov It is thought to stimulate endothelial nitric oxide synthase (eNOS), potentially via PI3 and Akt kinase pathways, leading to increased nitric oxide (NO) production. nih.govsemanticscholar.org NO is a potent vasodilator that helps regulate vascular tone and improve blood flow. nih.govsemanticscholar.org

Studies in patients with chronic heart failure of ischemic etiology and type 2 diabetes mellitus have demonstrated the ability of this compound to significantly improve endothelial function and the state of the microcirculatory vascular bed. saspublishers.com Voronkov et al. also reported a positive influence of mildronate on endothelial function in patients with CHF. saspublishers.com Furthermore, this compound's effect on stimulating NO production in the vascular endothelium by modifying γ-butyrobetaine and its ester pools is hypothesized to induce vaso-relaxation and improve blood flow. researchgate.netnih.gov

In patients with chronic ischemic heart and brain disease, a study using bulbar capillaroscopy to estimate blood flow in the arterioles and venules of the bulbar conjunctiva and limb of the eye before and after this compound treatment (1000 mg/day for 40 days) found improvements in microcirculation indexes. therapy-journal.ru

Neurological and Central Nervous System (CNS) Research

Extensive evaluation of mildronate's pharmacological activities has revealed its beneficial effect on cerebral circulation disorders and central nervous system functions. nih.govresearchgate.net The drug is used in neurological clinics for the treatment of brain circulation disorders. nih.govresearchgate.net

Cerebral Circulation Disorders

Mildronate is an anti-ischemic drug used for neurological indications, including acute and chronic disorders of brain circulation. nih.govresearchgate.netzaslavsky.com.ua Its therapeutic effect in these conditions is mainly associated with an increase in the body content of NO, which contributes to increased cerebral blood flow and oxygenation of the brain due to its vasodilating properties. zaslavsky.com.ua

In cases of ischemic stroke, mildronate has been reported to reduce the severity of neurological deficit, improve cognitive functions, and reduce asthenia and dysphoria, leading to an improved quality of life. zaslavsky.com.ua For dyscirculatory encephalopathy, it additionally reduces the severity of cephalgia, vestibular-ataxic syndrome, and dyssomnia. zaslavsky.com.ua Pilot studies also suggest the value of mildronate in the treatment of transient ischemic attacks. zaslavsky.com.ua

Mildronate markedly decreases brain edema by regulating brain hemodynamics and optimizing oxygen balance, thereby maintaining the availability of energy metabolites under ischemic conditions. researchgate.netboragurer.com In animal studies, mildronate has shown positive effects on neuronal outcomes following ischemic brain damage and increased tolerance to anoxia-reoxygenation. boragurer.com While the brain primarily utilizes glucose for energy, unlike other organs that use fatty acids, the effects of mildronate on the CNS are considered to be partly fatty acid independent. researchgate.net Alternative mechanisms, such as the stimulation of nitric oxide production, are considered to play a role in its CNS effects. nih.govresearchgate.net

Experimental research has shown that mildronate can help optimize glucose metabolism in the CNS, particularly aerobic glycolysis, which can create an economizing way of basic metabolism. uran.ua In experimental conditions, the targeted use of the drug may facilitate a "smooth exit" from the ischemic state and decrease the negative effects of oxidative stress. uran.ua

Data Tables

Table 1: Effect of Mildronate on Exercise Tolerance in Patients with Stable Angina (MILSS I Trial) nih.govmdpi.com

| Treatment Group | Mean Change in Total Exercise Time (seconds) | P-value (vs. Placebo) |

| Placebo | -7.10 ± 81.78 | - |

| Mildronate 100 mg | -2.12 ± 108.45 | Not significant |

| Mildronate 300 mg | 11.48 ± 62.03 | Not significant |

| Mildronate 1000 mg | 35.18 ± 53.29 | 0.002 |

| Mildronate 3000 mg | Smaller increase than 1000 mg | - |

Table 2: Effect of Mildronate on 6-Minute Walking Distance in Ischemic Heart Disease Patients mjhs.md

| Treatment Group | 6-Minute Walking Distance Before Treatment (meters) | 6-Minute Walking Distance After Treatment (meters) | Change (meters) | P-value |

| Basic Treatment + this compound | 310.66 ± 24.74 | 476.50 ± 43.5 | 165.84 | < 0.05 |

| Basic Treatment Only | 352.45 ± 18.28 | 365.00 ± 5.00 | 12.55 | > 0.05 |

Table 3: Effect of this compound on Nitroglycerin Consumption in Patients with CAD and Concomitant AH eu-jr.eu

| Treatment Duration | Decrease in Nitroglycerin Consumption (%) |

| 1 month | 63 |

| 2 months | 82.3 |

Neuroprotection in Ischemic and Neurodegenerative Conditions

Mildronate has demonstrated neuroprotective effects in various experimental models of ischemic and neurodegenerative diseases. mdpi.commdpi.comboragurer.comepiphanyasd.com These effects are attributed to its ability to regulate energy metabolism, reduce oxidative stress, inhibit apoptosis, and decrease neuroinflammation. mdpi.comboragurer.comturkishneurosurgery.org.trboragurer.com Studies have shown that mildronate can protect neurons from damage caused by lack of oxygen and reduced blood flow. brainfacts.org

In models of cerebral ischemia, mildronate has been shown to improve neuronal outcomes and increase tolerance to anoxia-reoxygenation. boragurer.comresearchgate.net Its anti-ischemic properties help to optimize oxygen balance and maintain energy metabolite availability under ischemic conditions. researchgate.netboragurer.comresearchgate.net

Cognitive Function Enhancement

Research suggests that mildronate may have a role in enhancing cognitive function. mdpi.comcaymanchem.commdpi.comresearchgate.net This potential is linked to its neuroprotective effects and its influence on neuronal processes. mdpi.com

Studies in animal models have indicated that mildronate can enhance learning and memory formation. mdpi.combrainfacts.orgresearchgate.netnih.govnih.gov This has been observed in behavioral tests such as the passive avoidance response (PAR) test and the active conditioned avoidance response (CAR) test in rats. nih.gov The enhancement of learning and memory has been shown to coincide with the proliferation of neural progenitor cells and changes in the expression of proteins involved in neurogenic processes and synaptic plasticity. mdpi.comnih.govnih.gov

| Study Model | Behavioral Test | Observed Effect on Learning/Memory |

| Trained Rats | Passive Avoidance Response | Enhanced Learning/Memory |

| Trained Rats | Active Conditioned Avoidance Response | Enhanced Learning/Memory |

| AD Model Mice | Water Maze | Improved Performance |

| AD Model Mice | Social Recognition Test | Improved Performance |

Mildronate treatment has been associated with the regulation of proteins involved in the activation of glutamatergic and cholinergic pathways, transcription factors, and adhesion molecules, which are relevant to memory enhancement. nih.gov

While the search results primarily focus on learning and memory, some sources suggest that mildronate can have positive effects on the central nervous system functions, which could encompass aspects of attention and mental activity. researchgate.netmdpi.com One clinical study mentioned an improvement in cognitive function parameters and a reduction in mental exhaustion in patients with cognitive impairment. mdpi.com

Learning and Memory Processes

Traumatic Brain Injury (TBI) Research

Mildronate has been investigated for its potential neuroprotective effects in the context of traumatic brain injury (TBI). boragurer.commdpi.comboragurer.commetajournal.comresearchgate.netmarmara.edu.tr TBI involves complex pathophysiological mechanisms including inflammation, apoptosis, oxidative stress, and ischemia. boragurer.commetajournal.comresearchgate.net

Studies in rat models of TBI have shown that mildronate exhibits anti-inflammatory, antiapoptotic, and antioxidant activities. boragurer.commetajournal.comresearchgate.netnih.gov For instance, it has been shown to suppress increased myeloperoxidase (MPO) and caspase-3 activities, which are markers of inflammation and apoptosis, respectively. boragurer.comboragurer.comresearchgate.net Mildronate treatment also helped reverse the TBI-induced decrease in superoxide (B77818) dismutase (SOD) activity, indicating an antioxidant effect. boragurer.comresearchgate.netnih.gov Histopathological evaluations in TBI models have revealed that mildronate treatment resulted in less damage to the cerebral cortex compared to control groups. boragurer.comresearchgate.netnih.gov

A study comparing mildronate and L-carnitine in a TBI model found that mildronate enhanced the expression of genes related to angiogenesis and reduced local and systemic inflammation. mdpi.comresearchgate.net

| Marker/Activity | TBI Group (vs. Control) | Mildronate + TBI Group (vs. TBI Group) | Significance (Mildronate vs. TBI) | Source |

| Myeloperoxidase (MPO) Activity | Increased | Suppressed | p < 0.001 | boragurer.comresearchgate.net |

| Caspase-3 Activity | Increased | Suppressed | p < 0.001 | boragurer.comboragurer.comresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Decreased | Reversed | p < 0.05 | boragurer.comresearchgate.netnih.gov |

| Luminol levels | Increased | Decreased | p < 0.001 | boragurer.comresearchgate.net |

| Lucigenin levels | Increased | Decreased | p < 0.001 | boragurer.comresearchgate.net |

| Cerebral Cortex Damage | Increased | Lesser Damage | Significant decrease in histological scores | boragurer.comresearchgate.netnih.gov |

| GFAP transcript level | Increased | Prevented increase | Not specified, but Figure 3B shows prevention | mdpi.com |

| NFκB in plasma | Increased | Reduced | Not specified, but Figure 5A shows reduction | mdpi.com |

| mtDNA copy number | Decreased | Did not significantly affect | p < 0.01 (vs. control) | mdpi.comresearchgate.net |

| mtDNA damage level | Increased | Did not significantly affect | p < 0.01 (vs. control) | mdpi.comresearchgate.net |

| Angpt1 expression | Decreased | Prevented decrease | Not specified, but showed prevention | mdpi.com |

| Eng expression | Decreased | Prevented decrease | Not specified, but showed prevention | mdpi.com |

| Pecam expression | Decreased | Prevented decrease | Not specified, but showed prevention | mdpi.com |

Alzheimer's Disease Models and Amyloid-β Pathology

Studies have investigated the effects of mildronate in models of Alzheimer's disease (AD). caymanchem.comepiphanyasd.comresearchgate.netnih.govnih.govamanote.com AD is characterized by the extracellular accumulation of amyloid-β peptide (Aβ) and mitochondrial dysfunction, among other factors. researchgate.netnih.gov

In transgenic AD model mice (APPSweDI), mildronate treatment has been shown to improve cognition and reduce amyloid-β pathology. caymanchem.comepiphanyasd.comresearchgate.netnih.govnih.govamanote.com Treatment with mildronate significantly improved the performance of these mice in behavioral and cognitive tests such as the water maze and social recognition tests. epiphanyasd.comresearchgate.netnih.govnih.gov Furthermore, mildronate treatment led to lowered amyloid-β deposition in the hippocampus. epiphanyasd.comresearchgate.netnih.govnih.gov The treatment also increased the expression of the microglia marker Iba-1 and decreased acetylcholinesterase (AChE) staining, although it did not alter the expression of proteins involved in synaptic plasticity like GAP-43, synaptophysin, and GAD67. epiphanyasd.comresearchgate.netnih.govnih.gov These findings suggest that mildronate may have therapeutic utility as a potential disease-modifying drug in AD patients. epiphanyasd.comresearchgate.netnih.govnih.gov

Parkinson's Disease Models

Mildronate has also demonstrated neuroprotective properties in animal models of Parkinson's disease (PD). epiphanyasd.comnih.govnih.govuran.ua PD is a neurodegenerative disorder affecting dopaminergic neurons.

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), mildronate treatment provided protection against the degeneration of tyrosine hydroxylase (TH)-positive nerve endings in the striatum and protected against the loss of TH-positive dopaminergic neurons in the substantia nigra. lsmuni.lt Mildronate treatment in this model also decreased protein expression related to inflammation and apoptosis while increasing the expression of endogenous chaperone Hsp70. nih.govlsmuni.lt

Modulation of Neuroinflammation and Apoptosis

Mildronate has demonstrated potential in modulating neuroinflammatory and apoptotic processes, particularly in the context of neurological injuries and diseases. Studies in animal models have indicated that mildronate can suppress neuroinflammation and apoptosis in brain tissue. For instance, in a rat model of azidothymidine neurotoxicity, mildronate protected against the abnormal expression of markers associated with inflammation and apoptosis, including cytochrome oxidase c, caspase-3, iNOS, cellular apoptosis susceptibility (CAS) protein, and glial fibrillary acidic protein (GFAP). nih.gov

Further research in a rat model of traumatic brain injury (TBI) showed that mildronate exhibited anti-inflammatory and antiapoptotic effects. It suppressed increased activities of myeloperoxidase (MPO) and caspase-3, which are indicators of inflammation and apoptosis, respectively. boragurer.comnih.gov Mildronate treatment in this model also led to decreased levels of luminol- and lucigenin-enhanced chemiluminescence, suggesting a reduction in oxidative stress, another factor contributing to neuronal damage. boragurer.comnih.gov Histopathological evaluation in the same TBI model revealed less damage in the cerebral cortex of mildronate-treated rats compared to control groups. boragurer.comnih.gov

In a rabbit model of experimental ischemia/reperfusion injury in the spinal cord, mildronate treatment was associated with significantly lower concentrations of caspase-3 in both serum and tissue compared to the ischemia group, indicating a protective effect against apoptotic damage. boragurer.com The histopathology scores were also significantly lower in the mildronate group, suggesting protection of spinal cord tissue from injury. boragurer.com

Preclinical studies suggest that mildronate's neuroprotective effects may involve modulating cellular energy metabolism, reducing oxidative stress, and inhibiting apoptosis in neuronal cells. mdpi.com It has been observed to modulate the expression of proteins implicated in synaptic plasticity, neuroinflammation, and apoptosis in experimental models. pensoft.net

The following table summarizes some findings related to mildronate's effects on neuroinflammation and apoptosis:

| Model | Observed Effect | Markers/Indicators Measured | Source |

| Rat model of azidothymidine neurotoxicity | Suppressed neuroinflammatory and apoptotic processes | Cytochrome oxidase c, caspase-3, iNOS, CAS protein, GFAP expression | nih.gov |

| Rat model of traumatic brain injury (TBI) | Anti-inflammatory and antiapoptotic effects, reduced oxidative stress | MPO activity, caspase-3 activity, luminol- and lucigenin-enhanced chemiluminescence | boragurer.comnih.gov |

| Rabbit spinal cord ischemia/reperfusion | Decreased apoptosis, protected tissue from injury | Serum and tissue caspase-3 concentrations, histopathology scores | boragurer.com |

| LPS-induced systemic inflammation in rats | Anti-inflammatory, anti-apoptotic, and anti-necrotic effects in tissues | Inflammatory and apoptotic markers in liver, kidney, and heart tissues | nih.gov |

Other Potential Therapeutic Avenues

Beyond its established uses and investigated neuroprotective properties, mildronate has been explored for its potential in several other therapeutic areas.

Alcohol Dependency Withdrawal Symptoms

Mildronate might offer benefits in reducing withdrawal symptoms in individuals with alcohol dependency. medicalnewstoday.com An animal study in rabbits and a human study in healthy volunteers investigated the effects of mildronate on blood alcohol concentration and hangover syndrome. While mildronate did not significantly affect blood alcohol concentrations, it was observed to lower the concentration of serum aspartate aminotransferase (AST, GOT), an indicator of liver cell damage, in those who took mildronate compared to a placebo group. e-jkfn.org Additionally, symptoms of hangover syndrome, such as headache and heartburn, were reported to be less severe with mildronate. e-jkfn.org Acute administration of mildronate has also been shown to induce antihypnotic effects and stimulate the anticonvulsant activity of ethanol (B145695) in a pentylenetetrazole-induced seizure test in rats, suggesting potential in managing aspects of alcohol intoxication. researchgate.net

Immune System Modulation

Research suggests that mildronate may possess immune system modulating properties. medicalnewstoday.com Studies have indicated that mildronate can prevent the suppression of nonspecific immune cells and activate their protective functions, suggesting a potential role as a stress protector. mdpi.com Data on the beneficial effect of this compound on the immune response in patients with various conditions, including coronavirus, bronchial asthma, and chronic obstructive pulmonary disease, as well as during vaccination, have been presented in some literature. researchgate.net

Gastrointestinal Applications (e.g., Stomach Ulcers)

Mildronate has been explored for potential applications in gastrointestinal issues, including stomach ulcers. medicalnewstoday.com Studies have investigated the effect of mildronate on the development and healing of stress ulcer stomach injuries in experimental settings. nih.gov While the exact mechanisms are still being elucidated, this suggests a potential protective or therapeutic role in gastric mucosal integrity.

Ocular Trauma

The potential use of mildronate in treating ocular trauma has also been indicated. medicalnewstoday.com While specific detailed research findings on this application were not extensively available in the provided search results, its mention as a potential therapeutic avenue suggests ongoing or past investigations into its effects on eye injuries. Some research has explored this compound for topical treatment in ophthalmology, including its effects on intraocular pressure and cell motility, which could be relevant in the context of certain ocular conditions or post-surgical recovery. nih.govresearchgate.net

Respiratory Tract Infections

Mildronate's potential in addressing respiratory tract infections has been explored. medicalnewstoday.com Some literature suggests therapeutic efficacy of mildronate in pulmonary diseases. researchgate.net While detailed mechanisms were not provided in the search snippets, this indicates an area of investigation for the compound.

Mildronate in Sports and Anti Doping Research

Performance-Enhancing Effects (Hypothesized and Debated)

Hypothesized performance-enhancing effects of meldonium are often linked to its metabolic modulation properties, particularly its influence on energy production pathways. nih.govoutsideonline.comnih.govbritannica.com

Endurance Performance

Some studies and reviews suggest that this compound may increase the endurance performance and aerobic capabilities of athletes. medicalnewstoday.comoutsideonline.comwikipedia.orgresearchgate.netnih.govnih.govresearchgate.net This is potentially attributed to the shift from fatty acid oxidation to glucose metabolism, which is more efficient in low-oxygen conditions that can occur during intense or prolonged exercise. nih.govoutsideonline.comnih.govbritannica.com An abstract from a conference in 2012 reviewed the effects of this compound on sports performance, and a study on an animal model showed improved physical performance. A study in judokas also appeared to show an improvement in physical performance.

Exercise Rehabilitation and Recovery

This compound is also suggested to improve rehabilitation after exercise and increase the rate of recovery after maximal and sub-maximal loads. medicalnewstoday.comoutsideonline.comwikipedia.orgresearchgate.netnih.govnih.govresearchgate.net This potential benefit is often cited as a justification for its use by athletes, linked to the idea of cellular protection during intense exercise and enhanced oxygen delivery. nih.govmercopress.com

Stress Protection

Protection against stress is another hypothesized effect of this compound in athletes. medicalnewstoday.comoutsideonline.comwikipedia.orgresearchgate.netnih.govnih.govresearchgate.net this compound is described as a metabolic corrector that improves energy metabolism and increases tolerance to physical and mental stress. galaxy.ai

World Anti-Doping Agency (WADA) Inclusion and Prohibited Status

This compound was included in the World Anti-Doping Agency's (WADA) monitoring program in 2015 due to evidence of its widespread use in athletes. nih.govmercopress.comresearchgate.netresearchgate.netnih.govnih.govwada-ama.orgusada.orgthieme-connect.de Following this monitoring period, it was added to the WADA Prohibited List, effective January 1, 2016. medicalnewstoday.comresearchgate.netnih.govmercopress.comumk.plresearchgate.netmdpi.combritannica.comwikipedia.orgresearchgate.netnih.govbmj.comresearchgate.netwada-ama.orgusada.orgthieme-connect.deinsidethegames.bizinsidethegames.bizinsidethegames.biz this compound is classified as a non-specified substance in the class of Hormone and Metabolic Modulators (S4). wikipedia.orgresearchgate.netusada.org

Rationale for Prohibition

The primary rationale for the prohibition of this compound by WADA was evidence of its use by athletes with the intention of enhancing performance. medicalnewstoday.comnih.govmercopress.commdpi.comwada-ama.orginsidethegames.biz WADA concluded that this compound met at least two of the three criteria for inclusion on the Prohibited List: the potential to enhance performance, representing a health risk, or violating the spirit of sport. researchgate.netwada-ama.orgusada.org While some claims of performance enhancement were made by various authors, including the manufacturer, the scientific evidence for a significant performance benefit in healthy athletes has been debated. wikipedia.orgbrieflands.comnih.govbmj.comresearchgate.netwada-ama.org However, the widespread use of the drug among elite athletes without clear medical justification was a significant factor in its prohibition. researchgate.netmdpi.com

Prevalence of this compound in Doping Controls

Data from the WADA monitoring program in 2015 revealed a high prevalence of this compound use by athletes. researchgate.netnih.govwada-ama.orgthieme-connect.de For example, a study reported an 18% prevalence of this compound in urine samples analyzed by the Russian anti-doping laboratory. During the Baku 2015 European Games, 8.7% of athlete urine samples tested positive for this compound, with only a small percentage of athletes declaring its use. nih.govwikipedia.org Following its inclusion on the Prohibited List in 2016, there was a significant increase in adverse analytical findings for this compound. nih.govinsidethegames.biz Nearly 500 doping failures for the drug were recorded in 2016. insidethegames.bizinsidethegames.biz In 2022, this compound was still the most common prohibited drug used by Russian competitors, accounting for a quarter of their doping cases. insidethegames.biz

Analytical Methods for Detection in Sports

The detection of Mildronate in athletes' samples is crucial for enforcing anti-doping regulations. Due to its physicochemical properties as a highly polar quaternary amine, its inclusion in routine doping control screening methods presented analytical challenges nih.gov.

Various analytical techniques have been developed and employed for the reliable identification of Mildronate in biological samples, primarily urine, which is the matrix of choice in anti-doping analysis nih.govresearchgate.net. Liquid chromatography coupled with mass spectrometry (LC-MS) is a fundamental tool in anti-doping analysis, with high-resolution mass spectrometers significantly improving compound identification researchgate.neteuropeanreview.org.

Methods combining solid-phase extraction (SPE) and a dilute-and-shoot approach have been developed and validated to detect Mildronate alongside other prohibited substances nih.govresearchgate.net. Instrumental analysis is often performed using ultra-high-performance liquid chromatography coupled to either high- or low-resolution mass spectrometry, employing techniques like triple quadrupole or Orbitrap analyzers with positive and negative electrospray ionization researchgate.net.

Hydrophilic interaction liquid chromatography-high resolution/high accuracy mass spectrometry (HILIC-HRMS) is another approach established for the unequivocal confirmation of Mildronate findings, appropriate for the compound's specific characteristics nih.govresearchgate.net. The development of labeled internal standards, such as Mildronate-D3, is utilized in these methods to ensure accuracy and reliability nih.govresearchgate.net.

Research has also explored alternative and more rapid detection methods. A prototype device based on an electrochemical method has been developed for testing for the presence of Mildronate, offering potential for immediate results and ease of use compared to traditional methods like gas chromatography with mass spectrometric detection bioanalysis-zone.com.

Studies evaluating the performance of analytical methods for Mildronate detection assess parameters such as selectivity, precision, recovery, carry-over, limit of detection, and stability, following WADA recommendations nih.govnih.gov. For instance, one study demonstrated a method with good specificity, robustness, precision (intra-day: 7.0-8.4%; inter-day: 9.9-12.9%), excellent linearity (R>0.99), and an adequate lower limit of detection (<10 ng/mL) nih.gov.

Data regarding the prevalence of Mildronate use informed WADA's decision to ban the substance. Analysis of a large number of anonymous urine samples collected at doping control sessions revealed a significant percentage containing Mildronate, indicating widespread use among athletes cleancompetition.org.

| Study/Source | Number of Samples Analyzed | Samples Containing Mildronate | Percentage of Samples Containing Mildronate |

| Partnership for Clean Competition (PCC) Study cleancompetition.org | 8,300 | 182 | 2.2% |

Ethical and Scientific Debates on Performance Enhancement

The inclusion of Mildronate in the WADA prohibited list has ignited significant ethical and scientific debates researchgate.netmdpi.com. A core part of the debate revolves around whether Mildronate genuinely enhances performance in healthy athletes and whether the scientific evidence is sufficient to justify a ban jordantimes.com.

Some research and observations suggest that Mildronate can increase endurance performance, improve rehabilitation after exercise, provide protection against stress, and enhance central nervous system functions wikipedia.orgnih.gov. These potential effects are attributed, in part, to its mechanism of inhibiting fatty acid beta-oxidation and enhancing glucose utilization, which may be beneficial under conditions of oxygen deprivation researchgate.netmdpi.com.

However, there is also a perspective that argues for a lack of clear scientific consensus on Mildronate's performance-enhancing effects mdpi.comjordantimes.com. The manufacturer of Mildronate contends that the drug prevents cell damage in conditions of ischemia and does not enhance the performance of normal cells jordantimes.com. Critics of the ban argue that WADA did not present sufficient scientific proof of its doping capabilities wikipedia.orgjordantimes.com. Some experts have stated there is little evidence that Mildronate enhances performance in healthy individuals jordantimes.com.

The ethical considerations extend to the principle of fair play and the potential for an unfair advantage if a substance improves performance without a clear medical necessity mdpi.comapus.edu. The widespread use of Mildronate among elite athletes prior to the ban, particularly in certain regions, raised suspicions of its use for performance enhancement rather than solely for therapeutic reasons mdpi.comcleancompetition.org.

The debate also touches upon the responsibility of athletes to be aware of changes to anti-doping regulations and the ethical implications of using substances that are on monitoring lists or have the potential for performance enhancement apus.edusportsintegrityinitiative.com. Cases involving athletes testing positive for Mildronate have further fueled these discussions, highlighting the complexities of anti-doping rules and the interpretation of scientific evidence europeanreview.orgapus.edu.

The lack of extensive English-language research on the long-term effects of Mildronate, particularly in healthy athletic populations, also contributes to the complexity of the scientific and ethical debate inspirewellnessaus.com.au. While some studies suggest potential benefits under specific conditions, the extent and significance of performance enhancement in healthy athletes remain subjects of ongoing discussion and research mdpi.comwikipedia.orgjordantimes.comresearchgate.net.

Methodological Considerations in Mildronate Research

In Vitro Studies

In vitro studies play a fundamental role in understanding the direct cellular and biochemical effects of Mildronate. These studies are conducted in controlled laboratory environments, often using isolated cells, tissues, or enzymes. For instance, in vitro biochemical studies have been utilized to investigate how meldonium binds to the substrate pocket of γ-butyrobetaine hydroxylase, suggesting it acts as a competitive inhibitor. wikipedia.org Research has also examined the influence of Mildronate on oxidative phosphorylation in vitro. researchgate.net Furthermore, in vitro studies using blood leukocytes from patients with coronary heart disease have been employed to assess the cytoprotective activity of this compound by examining cell viability under the influence of the drug. cabidigitallibrary.org Fluorescence microscopy using instruments like the Eclipse Ti-U inverted fluorescence microscope has been used for the analysis of these cells. cabidigitallibrary.org Statistical analysis, including the calculation of arithmetic mean, error of the mean, and assessment of significance using Student's t-test, is applied to the data obtained from these studies. cabidigitallibrary.org

In Vivo Animal Models

In vivo animal models are crucial for evaluating the effects of Mildronate within a complex biological system, allowing researchers to study its impact on various physiological processes and disease states. A variety of animal models have been employed in Mildronate research, including rats and mice. researchgate.netnih.govnih.govnih.govresearchgate.netfrontiersin.org

Studies in animal models have investigated the neuroprotective efficacy of this compound, for example, using a rat model of middle cerebral artery occlusion (MCAO) to simulate ischemic stroke. researchgate.net In such models, researchers assess infarct volume, neurological deficit scores using methods like the Longa scoring method, histopathology with techniques such as hematoxylin (B73222) and eosin (B541160) staining, neuronal apoptosis via terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end labeling assay, motor function through tests like the rotarod test, morphological alterations using transmission electron microscopy, and antioxidant capacity with oxidative stress index related kits. researchgate.net

Mouse models have been used to study the effect of Mildronate on oxidative stress markers in the heart under conditions of exhaustive physical exercise, such as forced swimming. researchgate.net These studies have measured parameters like mtDNA damage accumulation, diene conjugates levels, and reduced glutathione (B108866) levels. researchgate.net

Experimental models of type 2 diabetes, such as Goto-Kakizaki (GK) rats, have been utilized to investigate the effects of Mildronate on glucose levels and diabetic complications. nih.govnih.gov In these studies, animals are treated orally with Mildronate, and various parameters are assessed, including plasma metabolites reflecting glucose and lipids, fructosamine, and beta-hydroxybutyrate. nih.gov L-carnitine concentrations are measured using techniques like ultra performance liquid chromatography with tandem mass spectrometry. nih.gov Isolated rat heart ischemia-reperfusion models are also used to investigate cardioprotective effects, and pain sensitivity can be measured with a tail-flick latency test. nih.gov

Other animal models include those for sepsis-associated encephalopathy in rats, where Mildronate pretreatment effects on different brain regions are examined. frontiersin.org Models of spinal cord injury in rabbits, seizure and ethanol (B145695) intoxication in rats, Alzheimer's disease in mice, and Parkinson's disease in rats have also been used to explore the potential neuroprotective effects of this compound. frontiersin.org

Data from animal studies are often analyzed using statistical methods such as one-way ANOVA followed by post-hoc tests like Dunnett's test, or non-parametric tests like the Kruskal–Wallis test with Dunn's post hoc test, depending on the nature of the data. researchgate.net Western blot results are analyzed using software like Image J. researchgate.net

Here is a table summarizing some animal models used in Mildronate research:

| Animal Model | Condition Studied | Key Assessments |

| Rat (MCAO model) | Ischemic stroke | Infarct volume, neurological deficit, histopathology, apoptosis, motor function, morphology, antioxidant capacity. researchgate.net |

| Mouse | Oxidative stress under exhaustive exercise | mtDNA damage, diene conjugates, reduced glutathione. researchgate.net |

| Goto-Kakizaki (GK) Rat | Type 2 diabetes and complications | Blood glucose, plasma metabolites (lipids, fructosamine, beta-hydroxybutyrate), L-carnitine concentration, cardioprotection, pain sensitivity. nih.govnih.gov |

| Rat (Sepsis models) | Sepsis-associated encephalopathy | Effects on different brain regions. frontiersin.org |

| Rabbit | Spinal cord injury | Protective effects. frontiersin.org |

| Rat | Seizure and ethanol intoxication | Anticonvulsant and antihypnotic effects. frontiersin.org |

| Mouse (Alzheimer's disease model) | Alzheimer's disease | Cognitive performance, amyloid-β deposition. frontiersin.org |

| Rat (Parkinson's disease model) | Parkinson's disease | Preservation of neuronal protection proteins. frontiersin.org |

Clinical Trial Designs

Clinical trials are essential for evaluating the efficacy and safety of Mildronate in humans. Various clinical trial designs have been employed, ranging from observational studies to randomized controlled trials. wikipedia.orgmdpi.comcabidigitallibrary.orgnih.govnih.govnih.govnih.govresearchgate.netmedpath.comnih.gov The choice of design depends on the research question, the stage of drug development, and ethical considerations. nih.govelsevier.com

Observational Studies

Observational studies involve researchers observing subjects without intervening or manipulating exposures. nih.govnih.govelsevier.com These studies are valuable for investigating associations between an exposure (like Mildronate use) and an outcome, particularly when randomized controlled trials are not feasible or ethical. nih.govelsevier.comresearchgate.net Types of observational studies include cross-sectional studies, case-control studies, and cohort studies. nih.govnih.gov Cross-sectional studies assess exposure and outcome at a single point in time, providing information on prevalence. nih.gov Case-control studies select subjects based on the presence or absence of an outcome and then retrospectively determine exposure to risk factors. nih.govnih.gov Cohort studies follow groups of individuals over time to assess outcomes based on their exposure status, which can be prospective or retrospective. nih.govnih.govslideshare.net While observational studies can provide valuable insights and generate hypotheses, they are more susceptible to bias, such as confounding, compared to randomized controlled trials. nih.govelsevier.comresearchgate.net

Randomized Controlled Trials

Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of an intervention due to their ability to minimize bias through random assignment of participants to intervention and control groups. elsevier.comslideshare.net In Mildronate research, RCTs have been conducted to assess its effects in various conditions.

For example, a randomized, double-blind, active-controlled phase II multicenter trial investigated the efficacy and safety of Mildronate injection for treating acute ischemic stroke. nih.gov In this study, patients were randomized to receive either Mildronate injection or an active control (cinepazide injection), in addition to basic aspirin (B1665792) treatment. nih.gov Outcomes were assessed using scales such as the Modified Rankin Scale (mRS), National Institutes of Health Stroke Scale (NIHSS), and Barthel Index (BI). nih.gov

A randomized, multinational, multicenter, double-blind, placebo-controlled clinical trial with Mildronate was performed to investigate its efficiency and safety in the long-term treatment of angina. grindeks.com This type of design, which includes a placebo group and blinding of both participants and researchers, further helps to reduce bias. grindeks.com

Some studies have also compared the efficacy of combined treatment with Mildronate and other medications, such as the angiotensin-converting enzyme inhibitor lisinopril (B193118), in patients with chronic heart failure using controlled, parallel-group, double-blind, randomized phase IV clinical trial designs. researchgate.net These trials assess outcomes such as dyspnoea, NYHA functional class, and exercise tolerance using tests like bicycle ergometry, as well as parameters of peripheral circulation. researchgate.net

While RCTs are powerful, their feasibility can be limited in certain research questions or populations. nih.govresearchgate.net Historically, the approach to clinical trials in some regions, such as the Soviet Union, differed from the Western randomized controlled trial model, although some elements of randomization and blinding were present in this compound trials. nih.gov

Analytical Techniques for Compound Detection and Metabolite Profiling

Accurate detection and quantification of Mildronate and its metabolites in biological samples are essential for pharmacokinetic studies, drug monitoring, and anti-doping analysis. A variety of analytical techniques have been developed and validated for this purpose. researchgate.netnih.govresearchgate.neteuropeanreview.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the determination of this compound in biological matrices such as human plasma and urine. researchgate.net Methods based on ultra-performance liquid chromatography (UPLC) coupled with tandem mass-selective detection (UPLC-MS/MS) have been developed, offering rapid and simple analysis. researchgate.net These methods involve sample preparation steps, such as protein precipitation, and chromatographic separation on columns like C18 or hydrophilic interaction chromatography (HILIC) columns, followed by detection using mass spectrometry in modes like positive ion MRM (Multiple Reaction Monitoring). researchgate.netnih.gov Method validation is crucial to ensure the selectivity, matrix effect, lower limit of quantification, accuracy, precision, and recovery of the analytical method meet established requirements. researchgate.net Stability tests are also performed for bioanalytical studies. researchgate.net

For anti-doping analysis, urine is often the biological matrix of choice, and sample preparation methods like dilute-and-shoot are commonly used in conjunction with LC-MS/MS analysis. researchgate.net The identification of this compound in anti-doping analysis typically relies on detecting specific ions using mass spectrometry. europeanreview.org However, the number of ions used for identification can impact the specificity of the detection. europeanreview.org Expanding the analysis to include this compound metabolites can enhance the precision of detection. europeanreview.org

Other approaches for determining this compound levels, particularly for screening tests, may involve assessing the levels of related compounds in the carnitine pathway, such as L-carnitine or gamma-butyrobetaine. researchgate.net Absorption spectrophotometry in the IR range and acidimetric titration in a non-aqueous medium with potentiometric fixation of the titration point have also been mentioned as methods for this compound analysis. researchgate.net Metabolomic profiling, which aims to provide a comprehensive profile of metabolites, can also be relevant in understanding the effects of Mildronate. kcl.ac.uk

Future Directions and Research Gaps

Elucidation of Novel Mechanisms of Action

While the primary mechanism of action of Mildronate involves the inhibition of γ-butyrobetaine hydroxylase (BBOX), leading to decreased L-carnitine synthesis and a shift in energy metabolism towards glucose oxidation, research indicates more complex and potentially novel pathways. Mildronate has been shown to compete with organic cation transporter 2 (OCTN2), contributing to the elimination of carnitine through urine. mdpi.comnih.gov Furthermore, studies suggest that Mildronate may regulate platelet-type phosphofructokinase (PFKP)-mediated glycolysis, which could play a role in its effects, such as alleviating hypoxia-induced lung injury. mdpi.comnih.gov

There are also indications of Mildronate's involvement in nitric oxide (NO)-dependent pathways and its effects on mitochondrial function, including improving mitochondrial dysfunction in certain disease models. nih.govnih.govmdpi.comnih.gov Despite these findings, a complete understanding of Mildronate's intricate mechanisms of action, including its biological pathways and potential off-target effects, remains an area requiring further investigation. mdpi.com Future research is needed to fully elucidate these complex interactions and explore its potential influence on processes like aerobic oxidation in the tricarboxylic acid cycle. nih.gov

Long-Term Efficacy and Safety in Clinical Populations

A significant research gap for Mildronate lies in the comprehensive evaluation of its long-term efficacy and safety in diverse clinical populations. The existing evidence base is often characterized by small-scale studies and, in some cases, outdated treatment protocols. umk.pl This highlights a critical need for large-scale, double-blind randomized controlled trials to definitively confirm Mildronate's therapeutic potential across various conditions. umk.pl

Furthermore, there is a notable lack of comprehensive research and, at times, conflicting data regarding Mildronate's pharmacokinetic properties, which complicates the establishment of clear clinical guidelines. mdpi.com The long-term effects of Mildronate use, particularly in healthy individuals, are not yet well-studied. mdpi.comresearchgate.net While some studies in healthy volunteers have shown that long-term administration reduces plasma L-carnitine and increases its excretion, with the substance remaining detectable in plasma after a washout period, the broader implications of prolonged use require further investigation. researchgate.net Concerns have also been raised regarding potential long-term effects on the male reproductive system due to decreased L-carnitine levels in the testes. researchgate.net Future clinical trials are essential to assess the efficacy and safety of longer treatment durations and to gain a more detailed understanding of Mildronate's effects in clinical settings. rsu.lv

Personalized Medicine Approaches and Biomarker Identification